molecular formula C16H28N2O3 B12843392 3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid

3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid

Cat. No.: B12843392
M. Wt: 296.40 g/mol
InChI Key: UZIVTOLQGLCINP-UHFFFAOYSA-N
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Description

3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid is a complex organic compound with a unique structure that includes a diazaadamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazaadamantane core, followed by functionalization to introduce the hydroxy, diethyl, and propanoic acid groups. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the diazaadamantane core or other functional groups.

    Substitution: The diazaadamantane core allows for nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while substitution reactions can introduce various functional groups to the diazaadamantane core.

Scientific Research Applications

3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid involves its interaction with specific molecular targets. The diazaadamantane core can interact with enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazaadamantane derivatives: Compounds with similar diazaadamantane cores but different substituents.

    Adamantane derivatives: Compounds with an adamantane core, lacking the diaza functional groups.

Uniqueness

3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid is unique due to its specific combination of functional groups and the diazaadamantane core. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H28N2O3

Molecular Weight

296.40 g/mol

IUPAC Name

3-(5,7-diethyl-6-hydroxy-2-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid

InChI

InChI=1S/C16H28N2O3/c1-4-15-8-17-10-16(5-2,13(15)21)11-18(9-15)14(17,3)7-6-12(19)20/h13,21H,4-11H2,1-3H3,(H,19,20)

InChI Key

UZIVTOLQGLCINP-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1O)(CN(C2)C3(C)CCC(=O)O)CC

Origin of Product

United States

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